molecular formula C12H18N2O5 B13988229 3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid

3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid

Cat. No.: B13988229
M. Wt: 270.28 g/mol
InChI Key: JPOMZFNBINJENV-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid is a complex organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require the use of a catalytic ruthenium complex and an alkali metal base to facilitate the formation of the pyrrole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid is unique due to its specific pyrrole ring structure and the presence of both methoxy and isopropyl groups

Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

3-methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H18N2O5/c1-12(2,3)19-11(17)13-7-6-14(4)8(10(15)16)9(7)18-5/h6H,1-5H3,(H,13,17)(H,15,16)

InChI Key

JPOMZFNBINJENV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=C1OC)C(=O)O)C

Origin of Product

United States

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